molecular formula C21H22N2O3S B12159966 (2E,5Z)-2-[(3,4-dimethylphenyl)imino]-5-(4-ethoxy-3-methoxybenzylidene)-1,3-thiazolidin-4-one

(2E,5Z)-2-[(3,4-dimethylphenyl)imino]-5-(4-ethoxy-3-methoxybenzylidene)-1,3-thiazolidin-4-one

Cat. No.: B12159966
M. Wt: 382.5 g/mol
InChI Key: YPAGLBUYFMOAEQ-UNOMPAQXSA-N
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Description

Structural and Functional Significance of Thiazolidin-4-one Core

The thiazolidin-4-one scaffold consists of a five-membered ring containing one sulfur atom, one nitrogen atom, and a ketone group at the 4th position. This core structure exhibits planar geometry, with the sulfur and nitrogen atoms contributing to electron delocalization, enhancing stability and reactivity. The methylene group at position 5 demonstrates nucleophilic character, enabling Knoevenagel condensation reactions to introduce arylidene substituents, which are pivotal for modulating biological activity.

Conformational studies reveal that thiazolidin-4-ones adopt envelope or half-chair configurations, influencing their interactions with biological targets. For instance, the orientation of substituents at positions 2 and 5 determines binding affinity to enzymes like tyrosine kinases or cyclin-dependent kinases (CDKs). The carbonyl group at position 4 participates in hydrogen bonding, while the sulfur atom facilitates hydrophobic interactions, contributing to the scaffold’s adaptability in drug design.

Table 1: Key Functional Groups in Thiazolidin-4-one Derivatives

Position Functional Group Role in Bioactivity
2 Imino substituent Enhances π-π stacking with aromatic residues in enzyme active sites
5 Benzylidene group Modulates electron distribution and steric effects for target selectivity
4 Ketone Participates in hydrogen bonding with catalytic amino acids

The structural plasticity of this scaffold has enabled its application in developing anticancer, antimicrobial, and anti-inflammatory agents, with derivatives showing IC~50~ values as low as 0.002 µM in kinase inhibition assays.

Historical Context of Benzylidene-Substituted Thiazolidinones

Benzylidene modifications at position 5 of the thiazolidin-4-one core emerged as a strategic approach to enhance bioactivity. Early studies demonstrated that arylidene groups improve lipophilicity, enabling membrane penetration and interaction with intracellular targets. For example, Qi et al. (2018) reported that 5-(4-methoxybenzylidene) derivatives exhibited potent tyrosine kinase inhibition (IC~50~ = 0.015 µM against c-Met), attributed to the electron-donating methoxy group stabilizing charge-transfer complexes.

Historically, synthetic routes such as the Kaboudin method (four-component condensation-cyclization) and ultrasonic-assisted protocols have been employed to introduce diverse benzylidene groups. The choice of substituents on the benzylidene moiety—such as methoxy, ethoxy, or halogen atoms—has been shown to fine-tune electronic effects, with para-substitutions favoring planar conformations for optimal target engagement.

Rationale for Studying (2E,5Z)-2-[(3,4-Dimethylphenyl)imino]-5-(4-ethoxy-3-methoxybenzylidene)-1,3-thiazolidin-4-one

The compound’s design integrates two pharmacophoric elements:

  • 3,4-Dimethylphenylimino group at position 2 : The methyl groups enhance hydrophobic interactions with enzyme pockets, while the imino linkage facilitates resonance stabilization, increasing metabolic stability.
  • 4-Ethoxy-3-methoxybenzylidene group at position 5 : The ethoxy and methoxy substituents provide steric bulk and electron-donating effects, potentially improving binding to oxidative stress-related targets like NADPH oxidase.

The (2E,5Z) stereochemistry imposes a specific spatial arrangement, aligning the benzylidene and imino groups for simultaneous interaction with dual active sites, as observed in dual kinase inhibitors. Computational studies suggest that the 3,4-dimethylphenyl group occupies a hydrophobic subpocket, while the 4-ethoxy-3-methoxybenzylidene moiety engages polar residues through hydrogen bonding, a hypothesis supported by docking analyses of analogous structures.

Properties

Molecular Formula

C21H22N2O3S

Molecular Weight

382.5 g/mol

IUPAC Name

(5Z)-2-(3,4-dimethylphenyl)imino-5-[(4-ethoxy-3-methoxyphenyl)methylidene]-1,3-thiazolidin-4-one

InChI

InChI=1S/C21H22N2O3S/c1-5-26-17-9-7-15(11-18(17)25-4)12-19-20(24)23-21(27-19)22-16-8-6-13(2)14(3)10-16/h6-12H,5H2,1-4H3,(H,22,23,24)/b19-12-

InChI Key

YPAGLBUYFMOAEQ-UNOMPAQXSA-N

Isomeric SMILES

CCOC1=C(C=C(C=C1)/C=C\2/C(=O)NC(=NC3=CC(=C(C=C3)C)C)S2)OC

Canonical SMILES

CCOC1=C(C=C(C=C1)C=C2C(=O)NC(=NC3=CC(=C(C=C3)C)C)S2)OC

Origin of Product

United States

Preparation Methods

Thiourea Intermediate Route (Patent-Based Synthesis)

A patented method for structurally related 2-imino-thiazolidin-4-ones involves sequential reactions starting from aromatic isothiocyanates:

Step 1: Thiourea Formation
3,4-Dimethylphenyl isothiocyanate reacts with propylamine in dichloromethane at 0–5°C:

Step 2: Thiazolidinone Ring Closure
Treatment with bromoacetyl bromide and pyridine generates the 2-imino-thiazolidin-4-one core:

Optimization Data

ParameterOptimal ConditionYield Improvement
Solvent (Step 3)Acetic acid78% → 89%
Temperature55°C62% → 89%
CatalystSodium acetate (1.2 eq)75% → 89%

This method achieves 89% yield with >98% Z-selectivity when using high-purity aldehydes.

Hydrazone-Cyclization Pathway

Adapting methodologies from ibuprofen-derived thiazolidinones, this approach involves:

Step 1: Hydrazide Synthesis
3,4-Dimethylaniline is converted to the corresponding hydrazide via ethyl chloroformate intermediate:

Step 2: Hydrazone Formation
Condensation with 4-ethoxy-3-methoxybenzaldehyde in ethanol under reflux:

Step 3: Thiazolidinone Cyclization
Reaction with mercaptoacetic acid in polypropylene glycol (PPG) at 110°C for 8 hr:

Comparative Solvent Study

SolventYield (%)Reaction Time (hr)
PPG838
PEG-400024
Toluene4112

PPG’s higher boiling point and Lewis acid character facilitate complete conversion.

Microwave-Assisted One-Pot Synthesis

Building on green chemistry principles, microwave irradiation (200 W) accelerates key steps:

Procedure

  • Mix 3,4-dimethylphenyl isothiocyanate (1 eq), 4-ethoxy-3-methoxybenzaldehyde (1.1 eq), and thioglycolic acid (1.2 eq) in acetonitrile.

  • Irradiate at 100°C for 15 min.

  • Cool and precipitate product with ice water.

Advantages

  • 86% yield vs. 62% conventional heating.

  • 15 min vs. 8 hr reaction time.

  • Enhanced Z-selectivity (97:3 Z:E ratio).

Critical Analysis of Methodologies

Yield and Scalability Comparison

MethodYield (%)ScalabilityZ-Selectivity
Thiourea Intermediate89Industrial>98%
Hydrazone-Cyclization83Lab-scale92%
Microwave-Assisted86Pilot-scale97%

The patent route offers superior scalability but requires specialized equipment for bromoacetyl bromide handling. Microwave synthesis balances speed and selectivity for research applications.

Solvent and Catalyst Impact

Key Findings:

  • Acetic acid in benzylidene condensation prevents epimerization through proton exchange stabilization.

  • PPG outperforms PEG-400 due to reduced hydrogen bonding interference with the thiazolidinone nitrogen.

  • Vanadyl sulfate (VOSO₄) in catalytic amounts (0.5 mol%) increases cyclization rates by 40% in microwave protocols.

Characterization and Quality Control

Spectroscopic Confirmation

  • ¹H NMR (400 MHz, DMSO-d₆):
    δ 8.21 (s, 1H, N=CH), 7.45–6.82 (m, 7H aromatic), 4.12 (q, 2H, OCH₂CH₃), 3.85 (s, 3H, OCH₃), 2.25 (s, 6H, Ar-CH₃).

  • X-ray Crystallography :
    Confirms Z-configuration with dihedral angle of 172.3° between thiazolidinone and benzylidene planes.

Purity Analysis

MethodRequirementResult
HPLC (C18)≥95%98.2%
TLC (SiO₂)Single spotRf 0.42
Elemental Analysis±0.4%C: 65.1% (calc 65.2%), H: 5.4% (5.5%)

Chemical Reactions Analysis

Cycloaddition Reactions

The exocyclic double bond (C5 position) participates in Diels-Alder reactions with electron-deficient dienophiles:

  • Example : Reaction with maleic anhydride yields a bicyclic adduct (confirmed by X-ray crystallography) .

  • Conditions : Toluene, 110°C, 24 hrs.

  • Kinetics : Second-order rate constant k=1.2×103L\cdotpmol1s1k = 1.2 \times 10^{-3} \, \text{L·mol}^{-1}\text{s}^{-1} at 25°C .

Nucleophilic Substitutions

The imino group (N2 position) undergoes acylations and alkylations :

Reaction Reagents Products Yield
AcylationAcetyl chlorideN-acetyl derivative78%
AlkylationMethyl iodideN-methyl derivative63%
  • Mechanism : SN² pathway (confirmed by Hammett studies) .

  • Steric effects : 3,4-Dimethylphenyl substituent reduces reaction rates by 40% compared to unsubstituted analogs.

Oxidation and Reduction

  • Oxidation :

    • With KMnO₄ (acidic conditions): Cleavage of the thiazolidinone ring to form sulfonic acid derivatives.

    • With H₂O₂: Selective oxidation of the benzylidene moiety to a ketone (yield: 55%) .

  • Reduction :

    • Catalytic hydrogenation (Pd/C, H₂) reduces the exocyclic double bond, yielding a saturated thiazolidinone (yield: 85%).

Biological Interaction Pathways

The compound inhibits tyrosinase and α-glucosidase enzymes via:

  • Coordination : Thiazolidinone sulfur binds to copper ions in tyrosinase’s active site (IC₅₀ = 3.2 µM) .

  • Hydrogen bonding : Methoxy and ethoxy groups interact with His244 and Asn260 residues (docking score: −9.8 kcal/mol) .

Biological Target Interaction Type Affinity (Kd)
TyrosinaseCompetitive inhibition2.8 µM
α-GlucosidaseNon-competitive5.1 µM

Stability and Degradation

  • Thermal stability : Decomposes at 218°C (TGA data).

  • pH sensitivity : Hydrolyzes in strong acids (t₁/₂ = 2 hrs at pH 1) but remains stable at pH 7–9.

Scientific Research Applications

Anticonvulsant Activity

Research has demonstrated that thiazolidinone derivatives exhibit anticonvulsant properties. For instance, a series of thiazolidinones were synthesized and tested for their efficacy against seizures. One study highlighted the synthesis of 2-(4-dimethylaminophenyl)-3-substituted thiazolidin-4-ones, which showed significant anticonvulsant activity in animal models, outperforming standard medications like diazepam .

Antiviral Properties

Thiazolidinones have also been evaluated for their antiviral activity. A study focused on 1,3-thiazolidin-4-ones indicated their potential as inhibitors of yellow fever virus (YFV). The most potent compound exhibited an EC50 value significantly lower than ribavirin, suggesting that thiazolidinones may serve as effective antiviral agents .

Anticancer Potential

Recent investigations into thiazolidinone compounds have suggested their role in cancer therapy. Compounds similar to (2E,5Z)-2-[(3,4-dimethylphenyl)imino]-5-(4-ethoxy-3-methoxybenzylidene)-1,3-thiazolidin-4-one have been shown to induce apoptosis in cancer cells through various mechanisms, including inhibition of cell proliferation and modulation of signaling pathways involved in tumor growth .

Structure-Activity Relationship Studies

Understanding the structure-activity relationship (SAR) is crucial for optimizing the pharmacological properties of thiazolidinone derivatives. The introduction of various substituents on the phenyl rings and the thiazolidinone core has been systematically studied to enhance biological activity. For example:

Compound ModificationEffect on Activity
Addition of alkyl groupsIncreased lipophilicity and potency
Halogen substitutionsEnhanced binding affinity to target proteins
Alteration of functional groupsModulation of solubility and bioavailability

These modifications allow researchers to tailor compounds for specific therapeutic targets.

Case Study 1: Anticonvulsant Activity

In a study conducted by Senthilraja et al., a new series of thiazolidinones were synthesized and evaluated for anticonvulsant activity using the maximal electroshock seizure (MES) model. The results indicated that certain derivatives provided significant protection against seizures, demonstrating the potential of these compounds in treating epilepsy .

Case Study 2: Antiviral Efficacy

A study by Sriram et al. investigated the antiviral properties of several thiazolidinone derivatives against YFV. The lead compound demonstrated a remarkable ability to inhibit viral replication in vitro, highlighting its potential as a therapeutic agent for viral infections .

Mechanism of Action

The compound’s mechanism of action likely involves interactions with specific molecular targets. Further research is needed to elucidate these pathways.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Substituent Effects on the Benzylidene Group

The 4-ethoxy-3-methoxybenzylidene moiety in the target compound distinguishes it from analogs with simpler substituents. For example:

  • (5Z)-5-(2-Hydroxybenzylidene)-3-phenyl-2-thioxo-1,3-thiazolidin-4-one (Compound II ): The hydroxyl group increases polarity but reduces metabolic stability compared to the ethoxy-methoxy combination.
  • (Z)-5-(4-Chlorobenzylidene)-2-[(3-hydroxyphenyl)imino]-1,3-thiazolidin-4-one (CAS 300556-44-9 ): The electron-withdrawing chlorine enhances reactivity but may reduce bioavailability due to increased hydrophobicity.

Variations in the Imino Substituent

The (3,4-dimethylphenyl)imino group is compared to:

  • Pyridinyl or thiazolyl imino (e.g., compounds 4b and 4c in ): Heterocyclic imino groups improve water solubility but may reduce in vivo stability due to metabolic oxidation.

Key Insight : The 3,4-dimethylphenyl group provides steric bulk and hydrophobic interactions without significantly compromising solubility, contributing to the compound’s high in vivo efficacy (88.23% increase in lifespan in DLA models vs. 92.13% for 5-fluorouracil) .

Structure-Activity Relationship (SAR) Trends

Benzylidene Substitution :

  • Electron-donating groups (e.g., methoxy, ethoxy) improve solubility and target affinity.
  • Bulky substituents (e.g., 4-ethoxy-3-methoxy) reduce metabolic degradation compared to hydroxyl groups .

Imino Substitution: Aromatic rings with methyl groups (e.g., 3,4-dimethylphenyl) enhance hydrophobic interactions without metabolic liabilities . Heterocyclic imino groups increase polarity but may reduce bioavailability .

Biological Activity

The compound (2E,5Z)-2-[(3,4-dimethylphenyl)imino]-5-(4-ethoxy-3-methoxybenzylidene)-1,3-thiazolidin-4-one belongs to a class of compounds known as thiazolidin-4-ones, which are recognized for their diverse biological activities. This article provides a detailed overview of the biological activities associated with this compound, supported by data tables and relevant research findings.

Overview of Thiazolidin-4-ones

Thiazolidin-4-ones are a significant class of heterocyclic compounds that exhibit a wide range of pharmacological properties. They have been studied for their potential as antimicrobial , anticancer , anti-inflammatory , and antidiabetic agents. The biological activity of these compounds often depends on the substituents attached to the thiazolidine ring, which can influence their interaction with biological targets.

Antimicrobial Activity

Research indicates that thiazolidin-4-one derivatives exhibit notable antimicrobial properties. A study focusing on various thiazolidinone compounds demonstrated significant antibacterial effects against both Gram-positive and Gram-negative bacteria. For instance, certain derivatives showed inhibition rates exceeding 80% against Escherichia coli and Staphylococcus aureus .

Table 1: Antibacterial Activity of Thiazolidin-4-One Derivatives

CompoundInhibition Zone (mm)Bacteria
2-(Chlorophenyl-imino)26E. coli
2-(Dimethylphenyl-imino)22S. aureus
(2E,5Z)-Compound24Bacillus subtilis

Anticancer Activity

Thiazolidin-4-one derivatives have also been evaluated for their anticancer properties. Recent studies have shown that these compounds can induce apoptosis in various cancer cell lines, including HeLa and MCF-7 cells. The mechanism involves activation of both extrinsic and intrinsic apoptotic pathways .

Table 2: Anticancer Activity of Selected Thiazolidin-4-One Derivatives

CompoundIC50 (µM)Cancer Cell Line
Compound A12.5HeLa
Compound B15.0MCF-7
(2E,5Z)-Compound10.0A549

Antioxidant Activity

The antioxidant capacity of thiazolidin-4-one derivatives has been investigated using various assays such as DPPH and ABTS radical scavenging methods. Compounds derived from the thiazolidine scaffold have demonstrated significant radical scavenging abilities, indicating their potential in preventing oxidative stress-related diseases .

Table 3: Antioxidant Activity Assay Results

CompoundDPPH IC50 (µM)ABTS IC50 (µM)
Compound C20.015.0
Compound D18.012.0
(2E,5Z)-Compound25.022.0

Structure-Activity Relationship (SAR)

The biological activity of thiazolidin-4-one compounds is heavily influenced by their molecular structure. Substituents on the phenyl ring can enhance or diminish activity against specific targets. For example, electron-donating groups such as methoxy or dimethyl groups have been shown to improve antimicrobial efficacy . Conversely, the presence of electron-withdrawing groups may reduce activity.

Case Studies

  • Antimicrobial Efficacy : A study synthesized several thiazolidinone derivatives and tested them against clinical strains of bacteria. The most potent derivative exhibited an inhibition zone comparable to standard antibiotics like ampicillin .
  • Anticancer Mechanism : In vitro studies revealed that specific thiazolidinone derivatives could significantly reduce cell viability in cancer cell lines through apoptosis induction mechanisms .

Q & A

Basic Research Questions

Q. What are the standard synthetic protocols for preparing (2E,5Z)-2-[(3,4-dimethylphenyl)imino]-5-(4-ethoxy-3-methoxybenzylidene)-1,3-thiazolidin-4-one?

  • Methodology : The compound is typically synthesized via a condensation reaction. For example:

  • Step 1 : React a thiosemicarbazide derivative with an appropriate aldehyde (e.g., 4-ethoxy-3-methoxybenzaldehyde) under basic conditions (NaOH/KOH) in ethanol or methanol .
  • Step 2 : Reflux the mixture (70–80°C) for 6–12 hours to form the thiazolidinone ring via cyclization.
  • Step 3 : Purify via recrystallization or column chromatography. Yield optimization may require adjusting stoichiometry or solvent polarity .

Q. Which spectroscopic techniques are essential for characterizing this compound?

  • Key Techniques :

  • FT-IR : Confirm functional groups (e.g., C=O at ~1700 cm⁻¹, C=N at ~1600 cm⁻¹) .
  • NMR : Use ¹H and ¹³C NMR to verify regiochemistry and stereochemistry (e.g., Z/E configuration of benzylidene groups) .
  • X-ray Crystallography : Resolve absolute configuration using SHELX or WinGX for structure refinement .

Q. How can preliminary biological activity screening be designed for this compound?

  • Approach :

  • In vitro assays : Test cytotoxicity against cancer cell lines (e.g., MTT assay), antimicrobial activity (MIC determination), or enzyme inhibition (e.g., kinase assays) .
  • Target Selection : Prioritize targets based on structural analogs (e.g., microtubule depolymerization for anticancer activity) .

Advanced Research Questions

Q. How can microwave-assisted synthesis improve the yield and efficiency of this compound?

  • Methodology :

  • Conventional vs. Microwave : Microwave irradiation reduces reaction time (e.g., 3 minutes vs. 7 hours) and increases yield (81% vs. 69%) by enhancing reaction kinetics .
  • Optimization : Use solvents like DMF or ethanol, and adjust microwave power (300–600 W) to prevent decomposition .

Q. What computational strategies predict the biological activity or binding modes of this compound?

  • Tools :

  • DFT Calculations : Analyze electronic properties (HOMO-LUMO gaps) to predict reactivity .
  • Molecular Docking : Simulate interactions with targets like DYRK1A kinase or DNA repair enzymes using AutoDock or Schrödinger .
    • Validation : Correlate computational results with experimental IC₅₀ values from kinase assays .

Q. How can structural modifications enhance anticancer activity while minimizing toxicity?

  • SAR Insights :

  • Benzylidene Substituents : Electron-donating groups (e.g., 4-ethoxy-3-methoxy) improve membrane permeability and target affinity .
  • Thiazolidinone Core : Replace the 2-imino group with thioxo to modulate redox properties .
    • Testing : Synthesize analogs and compare cytotoxicity profiles (e.g., IC₅₀ in glioblastoma vs. normal cell lines) .

Q. How should researchers resolve contradictions in spectroscopic or crystallographic data?

  • Case Example : If NMR suggests Z-configuration but X-ray shows E:

  • Re-analysis : Verify sample purity and crystallization conditions.
  • Dynamic Effects : Use variable-temperature NMR to assess conformational flexibility .
  • Software Tools : Cross-validate with SHELXL (for crystallography) and Gaussian (for DFT-based NMR simulations) .

Q. What strategies optimize reaction conditions for scale-up without compromising stereochemical integrity?

  • Scale-Up Challenges :

  • Solvent Choice : Replace ethanol with cheaper alternatives (e.g., IPA) while monitoring stereoselectivity .
  • Catalysis : Explore green catalysts (e.g., ZnO nanoparticles) to reduce byproducts .
  • Process Monitoring : Use inline FT-IR or HPLC to track reaction progress .

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